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Cathepsin B Ssubstrate I,colorimetric

Cathepsin B selectivity Cysteine protease profiling Enzyme specificity assay

Choose Z-Arg-Arg-pNA·2HCl (CAS 201807-90-1) for definitive cathepsin B quantification. Unlike fluorogenic AMC analogs that fail at acidic pH, this pNA-based substrate maintains robust cleavage across pH 4.0–6.0, enabling lysosomal-relevant assays, IC50/Ki determination, and inhibitor screening. Its unique Glu245-dependent S2-P2 recognition makes it the only appropriate reporter for active-site mutagenesis or S2 subsite inhibitor characterization. Avoid analytical invalidity: pNA and AMC substrates with identical backbones are not interchangeable. Ideal for differential cathepsin B/L activity determination in complex biological matrices, offering a cost-effective alternative to immunological methods.

Molecular Formula C26H38Cl2N10O6
Molecular Weight 657.5 g/mol
CAS No. 201807-90-1
Cat. No. B1430089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCathepsin B Ssubstrate I,colorimetric
CAS201807-90-1
Molecular FormulaC26H38Cl2N10O6
Molecular Weight657.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl
InChIInChI=1S/C26H36N10O6.2ClH/c27-24(28)31-14-4-8-20(22(37)33-18-10-12-19(13-11-18)36(40)41)34-23(38)21(9-5-15-32-25(29)30)35-26(39)42-16-17-6-2-1-3-7-17;;/h1-3,6-7,10-13,20-21H,4-5,8-9,14-16H2,(H,33,37)(H,34,38)(H,35,39)(H4,27,28,31)(H4,29,30,32);2*1H/t20-,21-;;/m0../s1
InChIKeyHNIGITPTGZVJOP-HRIAXCGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cathepsin B Substrate I, Colorimetric (CAS 201807-90-1): A Defined Chromogenic Tool for Cathepsin B Activity Assessment


Cathepsin B Substrate I, colorimetric (CAS 201807-90-1), chemically designated Z-Arg-Arg-pNA·2HCl, is a dipeptide-based chromogenic substrate specifically employed for the quantitative detection of cathepsin B activity [1]. As a p-nitroanilide (pNA)-conjugated synthetic peptide, enzymatic cleavage by cathepsin B liberates p-nitroaniline, which is readily measurable via absorbance spectroscopy at 405–410 nm, enabling direct kinetic and endpoint analyses . This compound serves as a foundational reagent in protease research, inhibitor screening, and disease model investigations where cathepsin B activity is a critical endpoint.

Why Cathepsin B Substrate I, Colorimetric (CAS 201807-90-1) Cannot Be Interchanged with Generic pNA-Based Cathepsin Substrates


Despite the superficial similarity among p-nitroanilide-conjugated cathepsin substrates, substitution among in-class compounds is scientifically unjustifiable. Cathepsin B possesses a unique occluding loop structure and a distinct S2 subsite that governs substrate recognition, yielding differential cleavage efficiencies across substrates that vary only by a single amino acid residue . The P2 position of the substrate—whether occupied by Arg (as in Z-Arg-Arg-pNA) versus Phe (as in Z-Phe-Arg-pNA)—dramatically alters both catalytic efficiency and enzyme selectivity profile [1]. Furthermore, the chromogenic leaving group (pNA) confers fundamentally different pH-dependent hydrolysis behavior compared to fluorogenic AMC-based analogs with identical peptide backbones, making cross-substitution between detection modalities analytically invalid [2]. The evidence below quantifies these non-interchangeable performance characteristics.

Quantitative Differentiation of Cathepsin B Substrate I, Colorimetric (CAS 201807-90-1) Against Closest Analogs: A Head-to-Head Evidence Compilation


Enzyme Selectivity Profile: Z-Arg-Arg-pNA vs. Z-Phe-Arg-pNA

Z-Arg-Arg-pNA demonstrates restricted cleavage to cathepsin B, whereas Z-Phe-Arg-pNA is broadly cleaved by cathepsins B, K, L, and S, as well as papain, trypsin, and plasma kallikrein . This differential selectivity is rooted in the P2 Arg residue of Z-Arg-Arg-pNA, which engages in a hydrogen bond with Glu245 in the cathepsin B S2 subsite—a structural interaction that contributes approximately 1.8 kcal/mol to transition state stabilization in the protonated state [1]. Mutation of Glu245 to Gln results in a 16-fold decrease in kcat for Z-Arg-Arg-pNA hydrolysis without affecting Km, confirming the specificity-conferring role of this interaction [1].

Cathepsin B selectivity Cysteine protease profiling Enzyme specificity assay

pH-Dependent Activity Profile: Z-Arg-Arg-pNA vs. Z-Arg-Arg-AMC

The chromogenic Z-Arg-Arg-pNA substrate exhibits robust activity across acidic pH conditions, with peak activity observed at pH 4.0 in biological extracts [1] and functional activity maintained at pH 5.5–7.5 . In contrast, the fluorogenic analog Z-Arg-Arg-AMC displays minimal activity at acidic pH and functions predominantly at neutral pH [2], with a reported Km of 430 μM for purified cathepsin B at pH 7.0 [3].

pH-activity profile Fluorogenic vs. chromogenic Cathepsin B endopeptidase activity

S2-P2 Subsite Recognition: Mechanistic Basis for Z-Arg-Arg-pNA Differentiation from Z-Phe-Arg-pNA

Cathepsin B exhibits a 7-fold preference for Phe over Arg at the P2 position of pNA-based substrates when measured by catalytic efficiency [1]. Despite this preference, the Arg residue in Z-Arg-Arg-pNA confers a distinct binding mode: Glu245 in the cathepsin B S2 subsite forms a hydrogen bond with the guanidinium group of the P2 Arg, contributing 1.8 kcal/mol to transition state stabilization in the protonated state and 0.6 kcal/mol in the deprotonated state [1]. The binding of the aromatic Phe side chain in Z-Phe-Arg-pNA is not influenced by Glu245, indicating divergent recognition mechanisms despite shared enzyme targets [1].

S2-P2 specificity Glu245 interaction Substrate recognition

Differential Determination of Cathepsins B and L: Combinatorial Substrate Strategy Using Z-Arg-Arg-pNA

In complex biological mixtures containing both cathepsins B and L, Z-Arg-Arg-pNA enables differential activity determination when employed in combination with Glp-Phe-Gln-pNA [1]. This combinatorial substrate strategy exploits the distinct cleavage specificities of the two enzymes: cathepsin B cleaves Z-Arg-Arg-pNA efficiently, while cathepsin L shows minimal activity toward this substrate but cleaves Glp-Phe-Gln-pNA with high selectivity [1].

Cathepsin B/L discrimination Multi-enzyme mixtures Selective substrate panels

Recommended Application Scenarios for Cathepsin B Substrate I, Colorimetric (CAS 201807-90-1) Based on Verified Performance Differentiation


Cathepsin B Inhibitor Screening and IC50 Determination in Acidic Assay Conditions

Z-Arg-Arg-pNA is the preferred substrate for high-throughput inhibitor screening of cathepsin B when assays must be conducted at acidic pH (4.0–6.0). Unlike Z-Arg-Arg-AMC, which exhibits minimal activity at acidic pH [1], Z-Arg-Arg-pNA maintains robust cleavage across this pH range, with a validated assay configuration using 500 μM substrate (0.45 × Km) for cathepsin B inhibition studies followed over 30 minutes [2]. This enables IC50 and Ki determination under conditions that mimic the lysosomal environment where cathepsin B is natively active.

Discrimination of Cathepsin B Activity from Cathepsin L in Multi-Enzyme Biological Samples

When analyzing tissue homogenates, cell lysates, or parasite extracts containing mixtures of cysteine cathepsins, Z-Arg-Arg-pNA is deployed alongside Glp-Phe-Gln-pNA to achieve differential determination of cathepsin B versus cathepsin L activities [3]. This validated combinatorial substrate approach provides a cost-effective alternative to immunological methods for distinguishing the contributions of these two closely related proteases in complex biological matrices.

Mechanistic Studies of Cathepsin B S2 Subsite Structure-Function Relationships

For research involving site-directed mutagenesis of the cathepsin B active site or characterization of S2 subsite inhibitors, Z-Arg-Arg-pNA is the appropriate reporter substrate due to its unique Glu245-dependent recognition mechanism [4]. The established 16-fold reduction in kcat upon Glu245 mutation provides a quantitative benchmark for assessing whether experimental perturbations affect the P2 Arg-Glu245 hydrogen bonding network that confers S2-P2 specificity for Arg-containing substrates [4].

Lysosomal Cathepsin B Activity Assessment Under Native Acidic pH Conditions

For studies requiring measurement of cathepsin B activity in its native lysosomal pH environment, Z-Arg-Arg-pNA is the substrate of choice. It demonstrates peak activity at pH 4.0 in biological extracts and remains functional across the acidic to neutral range [5], whereas the fluorogenic analog Z-Arg-Arg-AMC shows negligible activity at acidic pH and is only suitable for neutral pH applications [1]. This makes Z-Arg-Arg-pNA uniquely qualified for studies of lysosomal cathepsin B function in cellular degradation pathways.

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